molecular formula C21H28N2O2S B3515967 1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Cat. No.: B3515967
M. Wt: 372.5 g/mol
InChI Key: ZNKOGARQXJMGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylphenyl group and a 2,3,4-trimethylbenzenesulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Ethylphenyl Group: The piperazine ring is then reacted with 4-ethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-ethylphenyl group.

    Sulfonylation with 2,3,4-Trimethylbenzenesulfonyl Chloride: The final step involves the reaction of the substituted piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate, triethylamine

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Sulfides: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound is utilized in chemical biology research to investigate the mechanisms of action of piperazine-based drugs.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the pharmacological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
  • 1-(4-Ethylphenyl)-4-(2,3-dimethylbenzenesulfonyl)piperazine
  • 1-(4-Ethylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

Uniqueness

1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. The presence of both the 4-ethylphenyl and 2,3,4-trimethylbenzenesulfonyl groups provides a distinct chemical structure that can result in unique biological activities compared to other similar compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-5-19-7-9-20(10-8-19)22-12-14-23(15-13-22)26(24,25)21-11-6-16(2)17(3)18(21)4/h6-11H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKOGARQXJMGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Reactant of Route 2
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Reactant of Route 3
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Reactant of Route 4
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Reactant of Route 5
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Ethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.